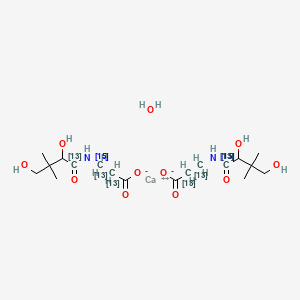
Vitamin B5,Calcium Salt Hydrate-13C3 15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin B5, Calcium Salt Hydrate-13C3 15N is a stable isotope-labeled compound of Vitamin B5, also known as pantothenic acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Pantothenic acid is an essential nutrient involved in several metabolic pathways and is a structural component of coenzyme A (CoA) and the acyl carrier protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves the incorporation of stable isotopes of carbon and nitrogen into the pantothenic acid molecule. The process typically starts with the synthesis of labeled precursors, which are then used to construct the final compound. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without degradation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the labeled compound. The final product is often purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin B5, Calcium Salt Hydrate-13C3 15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
Vitamin B5, Calcium Salt Hydrate-13C3 15N has numerous scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of pantothenic acid metabolism.
Biology: Employed in studies of enzyme function and interaction, particularly those involving coenzyme A.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of pantothenic acid.
Industry: Applied in the development of nutritional supplements and fortified foods to ensure accurate labeling and dosage
Mecanismo De Acción
The mechanism of action of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves its role as a precursor to coenzyme A. Coenzyme A is essential for the biosynthesis and oxidation of fatty acids, as well as the metabolism of proteins, carbohydrates, and fats. The labeled compound allows researchers to track and study these metabolic processes in detail. The molecular targets include enzymes involved in these pathways, and the labeled isotopes provide a means to quantify and analyze the interactions .
Comparación Con Compuestos Similares
Similar Compounds
Vitamin B5, Calcium Salt Hydrate: The unlabeled version of the compound, used for similar applications but without the isotope labeling.
Vitamin B5, Sodium Salt Hydrate: Another salt form of pantothenic acid, used in different formulations and applications.
Vitamin B5, Free Acid Form: The non-salt form of pantothenic acid, used in various biochemical studies
Uniqueness
The uniqueness of Vitamin B5, Calcium Salt Hydrate-13C3 15N lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms and pathways of pantothenic acid is crucial .
Propiedades
Fórmula molecular |
C18H34CaN2O11 |
|---|---|
Peso molecular |
502.49 g/mol |
Nombre IUPAC |
calcium;3-[(2,4-dihydroxy-3,3-dimethyl(113C)butanoyl)(15N)amino](2,3-13C2)propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/i2*3+1,4+1,8+1,10+1;; |
Clave InChI |
KUKRZUPDYACRAM-PJMCWKILSA-L |
SMILES isomérico |
CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.O.[Ca+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




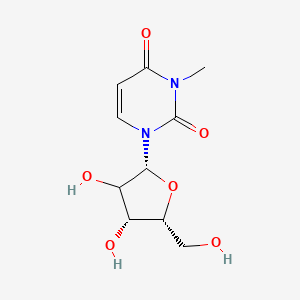
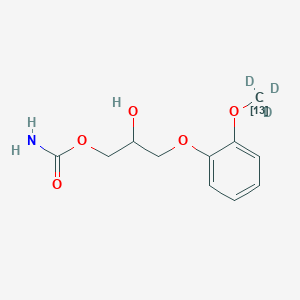
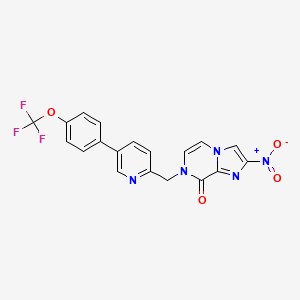

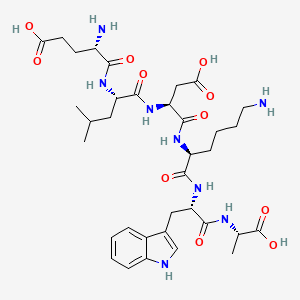
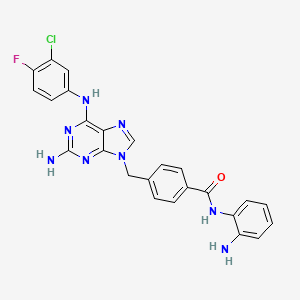

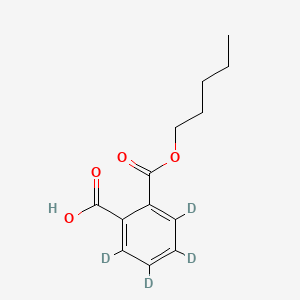
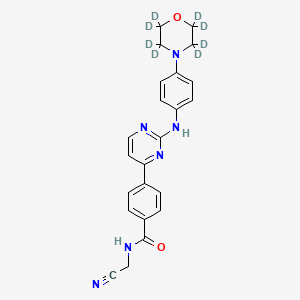


![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
